![molecular formula C8H7N3O2 B1413704 2-Methyl-7-nitroimidazo[1,2-a]pyridine CAS No. 2173116-47-5](/img/structure/B1413704.png)
2-Methyl-7-nitroimidazo[1,2-a]pyridine
Overview
Description
2-Methyl-7-nitroimidazo[1,2-a]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system with a methyl group at position 2 and a nitro substituent at position 7 (Figure 1). Its molecular formula is C₉H₈N₃O₂, with an average molecular weight of 219.24 g/mol . The compound is synthesized via multi-step reactions involving nitro-functionalization and cyclization, often employing catalysts such as copper to enhance efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-nitroimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine derivatives with nitroalkenes under oxidative conditions. One common method includes the use of copper(I) catalysts in the presence of oxygen to facilitate the formation of the imidazo[1,2-a]pyridine ring . Another approach involves the use of flavin and iodine catalysts for aerobic oxidative C-N bond formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization reactions using readily available starting materials such as 2-aminopyridine and nitroalkenes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine and iodine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Antimicrobial Applications
The imidazo[1,2-a]pyridine scaffold, including 2-methyl-7-nitroimidazo[1,2-a]pyridine, has been extensively researched for its antimicrobial properties.
- Tuberculosis Treatment : A series of derivatives have shown potent activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains . For instance, specific carboxamide derivatives demonstrated excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .
- Antibacterial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antibacterial effects against various pathogens. For example, synthesized compounds have shown promising results against Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound also exhibits potential as an anticancer agent:
- Mechanisms of Action : Studies have indicated that imidazo[1,2-a]pyridine derivatives can act as kinase inhibitors and may interfere with cancer cell proliferation through multiple pathways . The structural modifications of these compounds have led to the discovery of new agents that can inhibit tumor growth effectively.
- Clinical Relevance : Some imidazo[1,2-a]pyridine derivatives are being evaluated for their efficacy in treating various cancers, showcasing their potential as novel therapeutic agents .
Neuropharmacological Applications
Research has also identified neuropharmacological effects associated with these compounds:
- Cholinesterase Inhibition : Certain derivatives have been found to inhibit acetylcholinesterase activity, which is crucial in managing conditions like Alzheimer's disease . Compounds from this class have shown IC50 values ranging from 0.2 to 50 μM in inhibiting acetylcholinesterase .
- Psychiatric Disorders : Imidazo[1,2-a]pyridine derivatives are being explored for their potential in treating psychiatric disorders due to their ability to modulate neurotransmitter systems .
Other Notable Applications
- Antileishmanial Activity : Some studies have reported the effectiveness of specific imidazo[1,2-a]pyridine derivatives against leishmaniasis, a parasitic disease caused by Leishmania species . These compounds demonstrated good activity against the promastigote forms with low cytotoxicity.
- Fluorescent Probes : The compound has been utilized in developing chemosensors for detecting metal ions such as copper(II) and cyanide ions due to its fluorescence properties . This application highlights its versatility beyond traditional therapeutic uses.
Table 1: Antimicrobial Activity Against Mycobacterium Tuberculosis
Compound | MIC (μM) | Activity Type |
---|---|---|
Compound A | ≤0.006 | Multidrug-resistant TB |
Compound B | 0.025 | Drug-susceptible TB |
Compound C | 0.054 | Multidrug-resistant TB |
Table 2: Inhibitory Activity Against Acetylcholinesterase
Compound | IC50 (μM) | Effectiveness |
---|---|---|
Compound D | 0.5 | Moderate inhibition |
Compound E | 10 | Strong inhibition |
Compound F | 25 | Weak inhibition |
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antitumor effects . The compound may also inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and functional groups. Key structural analogues include:
Structural Insights :
- Nitro Group Position : The 7-nitro derivative exhibits distinct electronic effects compared to the 3-nitro isomer, influencing reactivity in electrophilic substitutions .
- Aromatic vs.
Key Reaction Metrics :
- Yields : Nitro-substituted derivatives typically achieve yields of 75–90% under optimized conditions .
- Catalysts : Copper(I) iodide enhances cyclization efficiency in TCC reactions .
Physicochemical Properties
Notable Trends:
- Nitro Group Impact : The 7-nitro isomer shows stronger IR absorption at 1524 cm⁻¹ due to conjugation with the imidazole ring .
- Solubility : Carboxylic acid derivatives (e.g., 7-methyl-2-carboxylic acid) exhibit higher solubility in water (~15 mg/mL) compared to nitro analogues .
Mechanistic Insights :
- The nitro group’s electron-withdrawing effect enhances redox cycling, generating reactive nitrogen species that disrupt pathogen metabolism .
Biological Activity
2-Methyl-7-nitroimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, particularly its potential as an antimicrobial and anticancer agent, and summarize key research findings, including case studies and data tables.
Overview of this compound
Imidazo[1,2-a]pyridines are known for their pharmacological properties, including antibacterial, antiviral, antiparasitic, and anticancer activities. The specific compound this compound has been studied for its effectiveness against various pathogens and cancer cell lines.
Antimicrobial Activity
Antitubercular Activity
Recent studies have highlighted the efficacy of various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.07 to 5.0 μM against Mtb strains . Notably, derivatives have been synthesized that exhibit significant activity against both replicating and non-replicating Mtb forms.
Antiparasitic Activity
The compound has also been evaluated for its antikinetoplastid activity against parasites such as Trypanosoma cruzi and Leishmania infantum. One study reported that certain derivatives exhibited IC50 values as low as 0.68 μM against T. cruzi, indicating potent antiparasitic activity .
Anticancer Activity
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound derivatives on various cancer cell lines. For example, certain derivatives demonstrated selective toxicity with IC50 values significantly lower than those observed in normal cell lines, suggesting potential for targeted cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of imidazo[1,2-a]pyridine derivatives and their biological activity is crucial for drug development. The modifications at different positions on the imidazo ring can significantly influence their potency against specific pathogens or cancer cells.
Key Findings in SAR Studies
Compound | Target Pathogen/Cancer | IC50 (μM) | Notes |
---|---|---|---|
7f | T. cruzi | 0.68 | Most active derivative against this pathogen |
10j | Mtb (H37Rv) | 0.025–0.054 | Effective against drug-susceptible strains |
7e | T. b. rhodesiense | 1.13 | High selectivity index noted |
Case Study 1: Antitubercular Screening
A series of imidazo[1,2-a]pyridine carboxamides were synthesized and screened for their antitubercular activity. Compound 10j displayed remarkable efficacy with MIC values between 0.025–0.054 μg/mL against drug-susceptible strains of Mtb . This highlights the potential of these compounds in addressing the challenge of tuberculosis treatment.
Case Study 2: Antiparasitic Evaluation
In another study focusing on antiparasitic properties, a library of imidazo[1,2-a]pyridine derivatives was synthesized and tested against Leishmania infantum. The results indicated that while many compounds were inactive (>64 μM), some showed promising activity with lower IC50 values . This underscores the need for further optimization of these compounds for enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-7-nitroimidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves iodine-catalyzed cyclization or copper-catalyzed three-component coupling (TCC) reactions. For example, iodine catalysis enables efficient cyclization of 2-aminopyridines with aldehydes and ketones under mild conditions, achieving yields >80% in some cases . TCC reactions using Cu catalysts allow modular assembly of the scaffold from 2-aminopyridines, arylaldehydes, and alkynes, with electronic effects of substituents impacting regioselectivity . Optimization of solvent (e.g., DMF vs. ethanol) and temperature (80–120°C) is critical to minimize side reactions.
Q. How do substituent positions (e.g., nitro, methyl) on the imidazo[1,2-a]pyridine scaffold influence cytotoxicity in cancer cell lines?
- Methodological Answer : Substituent positioning significantly alters activity. Nitro groups at the para position (C-7) enhance anticancer activity due to reduced steric hindrance with the imidazo[1,2-a]pyridine core, as seen in compounds like 10a and 10c (IC₅₀: 11–13 µM in HepG2 and MCF-7 cells). In contrast, ortho-nitro derivatives (e.g., 10e) show reduced potency, likely due to unfavorable steric interactions . Methyl groups at C-2 improve metabolic stability but may reduce solubility, requiring formulation adjustments for in vivo studies .
Advanced Research Questions
Q. What contradictions exist in the structure-activity relationship (SAR) of nitro-substituted imidazo[1,2-a]pyridines, and how can they be resolved?
- Methodological Answer : Discrepancies arise when nitro groups at C-7 show variable activity across cell lines. For instance, compound 12b (C-7 nitro) exhibits potent activity in Hep-2 (IC₅₀: 11 µM) but weaker effects in A375 melanoma cells. This suggests cell-type-specific target interactions. To resolve this, combine SAR analysis with proteomics or CRISPR screening to identify differential target expression . Molecular docking using crystal structures (e.g., from X-ray diffraction data ) can model steric/electronic interactions with putative targets like kinases or DNA repair enzymes.
Q. How can computational models predict the physicochemical properties (e.g., solubility, LogP) of this compound derivatives for drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations and Quantitative Structure-Activity Relationship (QSAR) models are used. For example, DFT can optimize ground-state geometries to calculate dipole moments (e.g., ground-state dipole ~5.5 D for nitro derivatives), which correlate with solubility . QSAR models trained on datasets from analogues like Zolpidem (LogP: 3.8) predict bioavailability and blood-brain barrier penetration. Validation via HPLC-measured LogP and in vitro permeability assays (e.g., Caco-2 monolayers) is essential .
Q. What in vivo models are suitable for evaluating the anti-inflammatory potential of this compound derivatives?
- Methodological Answer : Murine models of acute inflammation (e.g., carrageenan-induced paw edema) and chronic fibrosis (e.g., bleomycin-induced lung fibrosis) are recommended. Derivatives with electron-donating groups (e.g., 12i, tert-butylamine) show enhanced in vivo efficacy due to improved pharmacokinetics. Dosing regimens (5–20 mg/kg, oral) should align with IC₅₀ values from in vitro assays (e.g., NF-κB inhibition). Histopathological analysis and cytokine profiling (IL-6, TNF-α) validate mechanism .
Q. Tables for Key Data
Compound | Substituents | IC₅₀ (µM) | Cell Line | Reference |
---|---|---|---|---|
10a | C-7 para-nitro | 13 | HepG2 | |
12b | C-2 tert-butyl, C-7 nitro | 11 | Hep-2 | |
12i | C-3 dimethylamino | 9 | MCF-7 |
Property | Computational Method | Experimental Validation |
---|---|---|
LogP | QSAR (AlogPS) | HPLC (C18 column, MeOH/H₂O) |
Solubility | DFT (COSMO-RS) | Shake-flask (PBS, pH 7.4) |
Properties
IUPAC Name |
2-methyl-7-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-5-10-3-2-7(11(12)13)4-8(10)9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUHKEVHNMCRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.